molecular formula C11H16N2 B3039568 3-(Piperidin-2-yl)aniline CAS No. 1203797-19-6

3-(Piperidin-2-yl)aniline

Cat. No.: B3039568
CAS No.: 1203797-19-6
M. Wt: 176.26 g/mol
InChI Key: XEHNHPSPUUVWGH-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Aniline (B41778) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The piperidine and aniline moieties are fundamental building blocks in the design and synthesis of a wide range of organic compounds, particularly those with applications in medicine.

Piperidine Scaffolds: The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. researchgate.netnih.gov It is a cornerstone of over 70 commercially available drugs, including several blockbuster medications. ugent.beelsevier.com The ubiquity of the piperidine scaffold stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and the capacity to interact with biological targets through hydrogen bonding. researchgate.net

Derivatives of piperidine exhibit a broad spectrum of biological activities and have been developed into drugs for various therapeutic areas, including:

Central Nervous System (CNS) modulators ugent.be

Anticancer agents elsevier.com

Anticoagulants ugent.be

Analgesics ugent.be

Antihistamines ugent.be

The introduction of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.netthieme-connect.com The conformational flexibility of the piperidine ring, which typically adopts a chair conformation to minimize steric hindrance, also plays a crucial role in its interaction with enzymes and receptors.

Aniline Scaffolds: Aniline, an amino group attached to a benzene (B151609) ring, is another vital structural unit in organic synthesis and medicinal chemistry. mdpi.com Aniline and its derivatives are key precursors in the synthesis of numerous dyes, polymers, and, most importantly, pharmaceuticals. mdpi.com The aniline moiety can be readily modified, allowing chemists to fine-tune the electronic and steric properties of a molecule. organic-chemistry.org

In medicinal chemistry, the aniline scaffold is present in a multitude of therapeutic agents. Its amino group can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in various non-covalent interactions with biological macromolecules. The development of new synthetic methods, such as palladium-catalyzed cross-coupling reactions, has expanded the ability to create diverse and complex aniline-based structures for drug discovery programs. organic-chemistry.orgrsc.org

The combination of these two powerful scaffolds, as seen in 3-(Piperidin-2-yl)aniline, creates a hybrid structure with significant potential for the development of novel chemical entities.

Overview of this compound: Core Structural Features and its Position in Contemporary Research

This compound is an organic compound that features a piperidine ring linked at its 2-position to the meta-position (C3) of an aniline ring. This specific arrangement of the two scaffolds defines its chemical properties and potential applications.

Core Structural Features: The structure of this compound combines the key characteristics of its parent moieties.

Aniline Moiety: Provides an aromatic system and a primary amine (NH2) group. This part of the molecule is susceptible to reactions typical of anilines, such as electrophilic aromatic substitution and diazotization. The amino group is basic and can be protonated.

Piperidine Moiety: A saturated, non-aromatic heterocyclic ring containing a secondary amine (NH). This ring introduces conformational flexibility and a basic nitrogen atom.

Chiral Center: The carbon atom at the 2-position of the piperidine ring, where the aniline group is attached, is a chiral center. Therefore, this compound can exist as two distinct enantiomers, (R)-3-(Piperidin-2-yl)aniline and (S)-3-(Piperidin-2-yl)aniline. The specific stereochemistry can be critical for biological activity.

Position in Contemporary Research: While specific research on this compound itself is not extensively documented in mainstream literature, its structural analogues are of significant interest, positioning it as a valuable building block for synthetic and medicinal chemistry. Analogues such as 4-(Piperidin-3-yl)aniline serve as key intermediates in the synthesis of important pharmaceuticals, including PARP inhibitors like Niraparib used in cancer therapy, and antipsychotic drugs. smolecule.com

Compounds combining piperidine and aniline motifs are actively explored for their potential therapeutic applications, particularly in targeting the central nervous system. smolecule.com The general class of (Piperidinyl)anilines is recognized for its utility as a scaffold in the development of complex molecules and potential drug candidates. Researchers utilize these structures as starting points to synthesize libraries of related compounds for screening against various biological targets, including enzymes and receptors. Therefore, this compound is best understood as a promising, yet likely underexplored, platform for the discovery of new chemical entities with potential applications in pharmaceutical research.

Data Tables

Table 1: Properties of Constituent Scaffolds

Scaffold Key Features Common Applications in Research
Piperidine Saturated heterocycle, basic nitrogen, conformational flexibility CNS drugs, anticancer agents, analgesics, antihistamines ugent.beelsevier.com

| Aniline | Aromatic ring, primary amine | Dyes, polymers, pharmaceutical intermediates, cross-coupling reactions mdpi.comorganic-chemistry.org |

Table 2: Structural Information for this compound

Property Description
Molecular Formula C₁₁H₁₆N₂
Key Functional Groups Primary aromatic amine, secondary aliphatic amine, phenyl group
Structural Features Aniline ring connected to the C2 position of a piperidine ring

| Chirality | Contains a stereocenter at the C2 position of the piperidine ring |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNHPSPUUVWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Piperidin 2 Yl Aniline and Complex Derivatives

Established Chemical Synthesis Routes

Established methods for the synthesis of 3-(piperidin-2-yl)aniline and its analogs primarily involve the formation of the aniline (B41778) or piperidine (B6355638) ring followed by the coupling of the two moieties, or the construction of the entire scaffold through cyclization strategies.

Reduction Strategies for Precursor Compounds, including Nitro Aromatic Systems

A common and effective strategy for the synthesis of anilines involves the reduction of a corresponding nitro aromatic compound. mdpi.com This approach is widely applicable to the synthesis of this compound, where a nitrophenyl group is attached to the piperidine ring at the desired position. The subsequent reduction of the nitro group yields the target aniline.

Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are often used under a hydrogen atmosphere. researchgate.net The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the reduction of nitropyridine precursors has been utilized in the synthesis of various bioactive molecules. nih.gov

Transfer hydrogenation offers a milder alternative to using hydrogen gas. mdpi.com Reagents like ammonium (B1175870) formate, hydrazine (B178648), or sodium borohydride (B1222165) in the presence of a suitable catalyst can effectively reduce the nitro group. Gold nanoparticles supported on materials like titanium dioxide have also been shown to be effective catalysts for the selective reduction of aromatic nitro compounds. mdpi.com

Below is a table summarizing common reduction strategies for nitro aromatic precursors:

Catalyst/ReagentHydrogen SourceTypical ConditionsNotes
Pd/C, PtO₂, Raney NiH₂ gasVaries (pressure, temperature, solvent)Highly efficient, but requires specialized equipment for handling hydrogen gas.
Ammonium Formate/Pd/CHCOOHReflux in methanol (B129727) or ethanol (B145695)Milder conditions, avoids the use of hydrogen gas.
Hydrazine/FeCl₃N₂H₄RefluxEffective, but hydrazine is toxic.
NaBH₄/NiCl₂NaBH₄Methanol or ethanol at room temperatureMild and selective.
Au/TiO₂Et₃SiH or TMDSTHF/MeOHHeterogeneous catalyst, good functional group tolerance. mdpi.com

This table provides a general overview. Optimal conditions may vary depending on the specific substrate.

Direct Amination Protocols for Piperidine-Aniline Moiety Construction

Direct amination methods provide a more convergent approach to constructing the piperidine-aniline linkage. These protocols typically involve the reaction of a pre-formed piperidine derivative with an aniline or a suitable aniline precursor.

One such method is reductive amination, a powerful tool for C-N bond formation. mdpi.comthieme-connect.com This can involve the reaction of a piperidinone with an aniline derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Alternatively, a suitably functionalized aniline can react with a precursor that forms the piperidine ring in situ. The direct reductive amination of aldehydes and ketones with aniline derivatives is a frequently used synthetic transformation. thieme-connect.com

Transition metal-catalyzed amination reactions have also emerged as a robust method for forming C-N bonds. researchgate.net These reactions, such as the Buchwald-Hartwig amination, allow for the coupling of an aryl halide (or triflate) with an amine, in this case, a piperidine derivative. numberanalytics.comacsgcipr.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.govmit.eduorganic-chemistry.org

Cross-Coupling Reactions for Bridging Aniline and Piperidine Fragments

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile platform for connecting aniline and piperidine fragments. nih.govmdpi.com The Buchwald-Hartwig amination is a prominent example, enabling the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. numberanalytics.combiorxiv.org In the context of this compound synthesis, this could involve coupling a 2-halopiperidine derivative with 3-aminoaniline or coupling a piperidine with a 3-haloaniline derivative. sigmaaldrich.comnih.gov

The success of these reactions is highly dependent on the choice of catalyst system, which typically consists of a palladium precursor and a phosphine (B1218219) ligand. mit.eduorganic-chemistry.org Sterically hindered and electron-rich phosphine ligands have proven to be particularly effective in promoting these challenging coupling reactions. nih.gov

The following table summarizes key aspects of cross-coupling reactions for this purpose:

Reaction TypeCoupling PartnersCatalyst System (Example)Key Advantages
Buchwald-Hartwig AminationAryl Halide/Triflate + AminePd₂(dba)₃ / XPhosHigh functional group tolerance, broad substrate scope. biorxiv.org
Suzuki-Miyaura CouplingAryl Boronic Acid + Aryl HalidePd(PPh₃)₄Mild reaction conditions, commercially available reagents. mdpi.com
Stille CouplingOrganostannane + Aryl HalidePd(PPh₃)₄Tolerant of a wide range of functional groups. mdpi.com

This table illustrates common cross-coupling strategies. Specific conditions and catalyst systems are substrate-dependent.

Stereoselective and Enantioselective Synthesis Approaches

The piperidine ring in this compound contains a stereocenter at the C2 position. The synthesis of enantiomerically pure or enriched forms of this compound is often crucial for its biological activity. Therefore, stereoselective and enantioselective synthetic methods are of paramount importance.

Application of Chiral Auxiliaries in Piperidine Ring Formation

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemistry of newly formed chiral centers. nih.gov In the synthesis of chiral 2-substituted piperidines, a chiral auxiliary can be temporarily attached to the molecule, directing the stereochemical outcome of a key bond-forming reaction. rsc.org After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Carbohydrate-derived auxiliaries, for example, have been successfully employed in the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.comcapes.gov.br These auxiliaries can influence the facial selectivity of reactions such as additions to imines or cyclization reactions, leading to high diastereoselectivity.

Catalytic Asymmetric Hydrogenation of Precursors

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. scholaris.ca This approach involves the hydrogenation of a prochiral precursor, such as a pyridine (B92270) or a tetrahydropyridine (B1245486) derivative, using a chiral transition metal catalyst. nih.govrsc.org The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand, facilitates the delivery of hydrogen to one face of the substrate, leading to the formation of one enantiomer in excess. rsc.orgajchem-b.com

The asymmetric hydrogenation of pyridinium (B92312) salts and other pyridine derivatives has been shown to be an effective route to enantioenriched piperidines. mdpi.comnih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity. ajchem-b.comnih.govdicp.ac.cn For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been reported to proceed with high efficiency. mdpi.com

The following table highlights examples of chiral ligands used in asymmetric hydrogenation for the synthesis of chiral piperidines:

Catalyst MetalChiral Ligand (Example)Substrate TypeTypical Enantioselectivity
Rhodium(R,R)-Et-DuPhosEnamides, enamines>99% ee
Ruthenium(R)-BINAPKetones, iminesHigh ee
IridiumP,N-Ligands (e.g., PHOX)Pyridinium saltsHigh ee mdpi.com

This table provides illustrative examples. The effectiveness of a particular ligand is substrate-dependent.

Asymmetric Carbometalation and Reductive Heck Reactions for Enantio-Enriched Piperidines

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral piperidines. Among these, rhodium-catalyzed asymmetric carbometalation and reductive Heck reactions have emerged as powerful tools for creating enantioenriched 3-substituted piperidines from readily available pyridine precursors. acs.orgacs.orgresearcher.life

A prominent strategy involves a three-step sequence: (i) partial reduction of a pyridine derivative, (ii) a key Rh-catalyzed asymmetric carbometalation or reductive Heck reaction, and (iii) a final reduction to furnish the saturated piperidine ring. acs.orgresearcher.life This approach allows for the coupling of sp²-hybridized boronic acids (aryl, heteroaryl, or vinyl) with a dihydropyridine (B1217469) intermediate, such as phenyl pyridine-1(2H)-carboxylate. acs.orgorganic-chemistry.org The rhodium catalyst, paired with a chiral ligand like Josiphos or Segphos, facilitates the highly regio- and enantioselective addition of the boronic acid to the dihydropyridine. organic-chemistry.org This key step generates a 3-substituted tetrahydropyridine with high yield and excellent enantioselectivity, which can then be reduced to the target piperidine. acs.orgorganic-chemistry.org This methodology exhibits broad functional group tolerance and has been successfully demonstrated on a gram scale, achieving yields up to 81% and enantiomeric excess (ee) up to 96%.

The proposed mechanism for the rhodium-catalyzed reaction involves the formation of a rhodium-hydride species that undergoes insertion into the diene of the dihydropyridine, followed by carbometalation with the boronic acid and subsequent protodemetalation to yield the product and regenerate the catalyst. acs.org

While rhodium catalysis is effective for 3-substituted piperidines, palladium-catalyzed reductive Heck coupling offers an alternative for constructing highly substituted piperidine rings, particularly with syn-stereochemistry. rsc.orgrsc.org Historically, such transformations often relied on stoichiometric, toxic, and air-sensitive reagents like Ni(COD)₂. rsc.orgrsc.org The development of palladium-based catalytic systems provides a less toxic and more practical alternative. rsc.org For instance, the use of Pd(OAc)₂ as a catalyst with a hydride source can facilitate the desired cyclization, though challenges in controlling selectivity and avoiding side products can arise. rsc.org

Table 1: Examples of Asymmetric Reductive Heck Reactions for Piperidine Synthesis
Catalyst SystemSubstratesProduct TypeYieldEnantiomeric Excess (ee)Reference
[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate, Arylboronic acid3-Aryl-tetrahydropyridine81% (gram scale)96% acs.org
[Rh(cod)Cl]₂ / Josiphos ligandDihydropyridine, Aryl/Heteroaryl boronic acids3-Substituted tetrahydropyridineHighUp to 99% organic-chemistry.org
Pd(OAc)₂ / HCO₂NaIodo-substituted amine precursorsyn-Piperidine ring10%N/A (racemic) rsc.org

Intramolecular Cyclization Methods for Stereocontrol

Intramolecular cyclization represents a diverse and powerful class of reactions for constructing the piperidine skeleton with defined stereochemistry. These methods often rely on meticulously designed linear precursors that undergo ring closure under specific conditions, allowing for the transfer of existing chirality or the creation of new stereocenters in a controlled manner.

One innovative approach involves the Pd-catalyzed arylation of aza-Achmatowicz rearrangement (AAR) products . organic-chemistry.org This method begins with renewable furfurylamine, which undergoes an aza-Achmatowicz rearrangement to form a dihydropyridinone intermediate. A subsequent palladium-catalyzed arylation with an arylboronic acid introduces the desired aryl group at the 2-position. organic-chemistry.org This strategy is notable for its use of non-phosphine-ligand palladium precatalysts and mild conditions, accommodating a wide range of functional groups and achieving yields up to 70%. organic-chemistry.org The resulting 2-aryldihydropyridinones are versatile precursors for highly functionalized 2-arylpiperidines. organic-chemistry.org

Another established stereocontrolled method is the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol. rsc.orgnih.govrsc.org This reaction stereoselectively produces chiral non-racemic bicyclic lactams. nih.gov The inherent chirality of the phenylglycinol directs the formation of specific stereoisomers. These bicyclic lactams serve as advanced intermediates that can be elaborated through various synthetic steps to yield enantiopure 2-arylpiperidines, including the natural alkaloid (-)-anabasine. rsc.orgnih.gov

More complex cascade reactions have also been developed for stereocontrolled piperidine synthesis. A double reductive amination cascade utilizing an η4-dienetricarbonyliron complex as a powerful chiral auxiliary demonstrates excellent stereocontrol. rsc.org In this process, a 1,5-keto-aldehyde precursor undergoes a double reductive amination with a primary amine in the presence of NaBH(OAc)₃. The bulky iron complex completely dictates the stereochemical outcome, leading to a single diastereoisomeric piperidine product. rsc.org

Table 2: Comparison of Intramolecular Cyclization Methods for Piperidine Synthesis
MethodKey StepSource of StereocontrolTypical PrecursorKey AdvantagesReference
Aza-Achmatowicz Rearrangement/ArylationPd-catalyzed arylationSubstrate control and subsequent asymmetric steps (e.g., Noyori hydrogenation)Furfurylamine-derived dihydropyridinonesUses renewable starting materials; broad functional group tolerance. organic-chemistry.org
Chiral Auxiliary-Mediated CyclodehydrationStereoselective cyclodehydrationChiral auxiliary (e.g., (R)-phenylglycinol)Aryl-δ-oxoacidsEnantiodivergent synthesis is possible, yielding both (R) and (S) enantiomers. rsc.orgnih.gov
Double Reductive Amination CascadeIntramolecular double reductive aminationOrganometallic chiral auxiliary (e.g., η4-dienetricarbonyliron complex)1,5-Keto-aldehydeComplete control over stereoselectivity, forming a single diastereoisomer. rsc.org

Scale-Up Considerations and Industrial Synthesis Pathways

Transitioning a synthetic route for a complex molecule like this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges. The primary goals of industrial synthesis are to ensure high yield, purity, cost-effectiveness, safety, and environmental sustainability.

A key consideration is the choice of catalyst and reagents. Methods that rely on stoichiometric, highly toxic, or air-sensitive reagents, such as Ni(COD)₂, are generally unsuitable for large-scale production due to handling difficulties, cost, and waste disposal issues. rsc.orgrsc.org The development of catalytic processes, particularly those using stable and efficient transition metals like palladium or rhodium, is crucial for industrial viability. rsc.org For instance, rhodium-catalyzed asymmetric reactions have been successfully performed on the gram scale, indicating their potential for further scale-up. acs.org

Operational simplicity is another critical factor. One-pot procedures or telescoping reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. beilstein-journals.org A reported gram-scale, one-pot synthesis of aniline derivatives highlights the feasibility of such streamlined processes. beilstein-journals.org

Optimization of reaction parameters is paramount for industrial production. This involves a careful study of temperature, pressure, reaction time, and the choice of solvents to maximize yield and purity while minimizing by-product formation. Purification methods must also be scalable, often favoring crystallization over chromatographic techniques, which are typically less economical for large quantities.

Sophisticated Chemical Transformations and Derivatization of 3 Piperidin 2 Yl Aniline

Chemical Reactivity of the Aniline (B41778) Moiety

The aniline portion of 3-(Piperidin-2-yl)aniline is a primary aromatic amine, which imparts characteristic reactivity to the molecule. The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution, although the steric bulk of the piperidine (B6355638) ring can influence the regioselectivity of these reactions.

Nucleophilic Substitution Reactions for Aromatic Functionalization

The amino group of the aniline moiety can act as a nucleophile, participating in substitution reactions to introduce various functional groups onto the aromatic ring. smolecule.com This reactivity is fundamental to the derivatization of this compound. For instance, in the synthesis of related structures, the aniline moiety is introduced through nucleophilic substitution reactions. The process can involve reacting a suitable precursor with piperidine, often facilitated by a palladium catalyst in what is known as a Buchwald-Hartwig amination, or through nucleophilic aromatic substitution on an activated aromatic ring.

Table 1: Examples of Nucleophilic Substitution Reactions

ReactantReagent/ConditionsProduct TypeReference
3-methoxy-4-fluoroanilinePiperidine, K₂CO₃, DMF, 80–100°C3-Methoxy-4-(piperidin-1-yl)aniline
Halogenated precursorsPiperidine, Pd catalyst, Xantphos3-Methoxy-4-(piperidin-1-yl)aniline
3-halogenated propylene3-(4-nitrophenyl)pyridineN-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt google.com

Acylation Reactions Leading to Amide Derivatives

The primary amine of the aniline moiety readily undergoes acylation with reagents such as acyl chlorides or anhydrides to form stable amide derivatives. smolecule.com This reaction is often employed to protect the amino group during further synthetic transformations or to introduce specific functionalities that can modulate the biological activity of the molecule. For example, acylation with acetic anhydride (B1165640) can yield the corresponding acetanilide (B955) analog. The use of specific acylating agents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones has been shown to achieve highly selective acylation of amines. rsc.org

Table 2: Acylation Reaction Details

ReactantAcylating AgentProductApplication
3-Methoxy-4-(piperidin-1-yl)anilineAcetic anhydride ((CH₃CO)₂O)Acetanilide analogStabilizes amine for storage
2-(Piperidin-2-yl)ethan-1-olBenzoyl chlorideN-benzoylated productSynthetic intermediate
(R)-2-Amino-2-phenylethan-1-olBenzoyl chlorideAmide derivativeSynthetic intermediate

Oxidation Pathways and Resulting Products

The aniline moiety of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like hydrogen peroxide and potassium permanganate (B83412) can be used. smolecule.com Oxidation can result in the formation of N-oxides, hydroxylated products, or quinone derivatives. For instance, the oxidation of 5-nitro-2-(piperidin-1-yl)aniline (B1302262) with Caro's acid (peroxymonosulfuric acid) leads to oxidative cyclization, forming a tetrahydropyrido[1,2-a]benzimidazole derivative. mdpi.com The presence of substituents on the aniline ring can influence the outcome of the oxidation reaction.

Table 3: Oxidation Products of Aniline Derivatives

Starting MaterialOxidizing AgentProduct(s)Key Observations
3-Methyl-5-(piperidin-2-yl)anilineHydrogen peroxide, Potassium permanganateN-oxides, other oxidized derivativesGeneral oxidation pathway
3-Methoxy-4-(piperidin-1-yl)anilinePotassium permanganate (KMnO₄)Quinone derivativesForms stable quinones under acidic conditions
3-Methoxy-4-(piperidin-1-yl)anilineHydrogen peroxide (H₂O₂)Oxidized aniline intermediates, N-oxides, hydroxylated productsYields N-oxides or hydroxylated products
5-nitro-2-(piperidin-1-yl)anilineCaro's acid (H₂SO₅)7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazoleOxidative cyclization occurs

Reactivity and Modification of the Piperidine Moiety

The piperidine ring in this compound is a saturated secondary amine, offering distinct reaction pathways for functionalization and structural modification.

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the piperidine ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, and other reactions. researchgate.net This allows for the introduction of a wide array of substituents to modulate the physicochemical properties and biological activity of the parent molecule.

Protecting the piperidine nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose, forming a stable intermediate that can be deprotected under acidic conditions. masterorganicchemistry.com Other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which can be removed by catalytic hydrogenation, are also employed. masterorganicchemistry.comwikipedia.org

Table 4: Common Protecting Groups for Piperidine Nitrogen

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA) or heat
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuAmine base (e.g., piperidine)

Ring Alterations and Substituent Introductions

The piperidine ring itself can be modified through various synthetic strategies. smolecule.com The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine derivatives has been achieved starting from 2-pyridone. znaturforsch.comresearchgate.net These methods allow for the controlled introduction of substituents at specific positions on the piperidine ring. For example, substituents at the 3-position can be introduced stereoselectively by reacting electrophiles with amide enolates of N-galactosyl-2-piperidones. znaturforsch.comresearchgate.net Furthermore, the synthesis of piperidine derivatives can be achieved through the cyclization of non-activated alkenes or the reductive cyclization of amino acetals. nih.govmdpi.com

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The unique structural architecture of this compound, featuring both a primary aromatic amine and a secondary amine within a piperidine ring, presents a versatile platform for the synthesis of diverse and complex heterocyclic systems. This bifunctionality allows for a range of selective chemical transformations, leading to the construction of novel polycyclic scaffolds. Researchers have explored various strategies to leverage these reactive sites, including intramolecular cyclizations and multicomponent reactions, to build fused and spirocyclic frameworks.

One of the most powerful strategies involves the Pictet-Spengler reaction and its analogues. This reaction facilitates the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. wikipedia.org While this compound is not a classical β-arylethylamine, the underlying principle of an intramolecular electrophilic substitution onto the electron-rich aniline ring can be applied. For instance, derivatization of the piperidine nitrogen followed by reaction with a suitable carbonyl compound can initiate a cyclization cascade, leading to novel fused heterocyclic systems. beilstein-journals.orgnih.gov The reaction proceeds through the formation of an iminium ion, which is sufficiently electrophilic to attack the aromatic ring, resulting in ring closure. wikipedia.org The success and yield of such reactions are often dependent on the nucleophilicity of the aromatic ring; electron-donating groups enhance reactivity, whereas electron-withdrawing groups may require harsher conditions. wikipedia.orgnih.gov

Another significant avenue for elaboration of the this compound scaffold is through the construction of quinazoline (B50416) and quinazolinone rings. The aniline moiety is a key precursor for these syntheses. nih.gov Established methods, such as the reaction of the aniline with chloroacetyl chloride and a base like diisopropylethylamine (DIPEA), followed by the introduction of a second nitrogen-containing nucleophile, can be employed to build the quinazolinone core. scholarsresearchlibrary.com This approach offers a modular way to introduce diversity at two different positions of the newly formed quinazolinone ring system. Various protocols exist, including metal-catalyzed dehydrogenative coupling strategies and one-pot cascade reactions, which provide efficient access to these fused heterocycles under relatively mild conditions. nih.gov

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to generating molecular complexity from simple precursors in a single synthetic operation. hse.rursc.org The dual nucleophilic nature of this compound makes it an ideal substrate for MCRs. For example, in a four-component reaction involving an aldehyde, a Michael acceptor, and a source of nitrogen like ammonium acetate, the piperidine and aniline functionalities could potentially participate in a domino process involving Michael addition, Mannich reaction, and subsequent cyclization to yield highly substituted piperidinone-fused systems. hse.ru The stereochemical outcome of such reactions can often be controlled, leading to the formation of multiple new stereogenic centers with high diastereoselectivity. hse.ru

The following tables summarize representative synthetic strategies for constructing complex heterocyclic systems from the this compound scaffold, based on established chemical principles.

Table 1: Synthesis of Fused Tetrahydroisoquinoline Analogues via Pictet-Spengler Type Reaction

Reactant 1Reactant 2Reaction TypeKey Reagents & ConditionsResulting Heterocyclic SystemResearch Findings
N-Acyl-3-(piperidin-2-yl)anilineAldehyde (e.g., R-CHO)Pictet-Spengler CyclizationAcid catalyst (e.g., HCl, TFA), Protic or aprotic solvent, HeatAcyl-protected Tetrahydro-γ-carboline derivativeThis reaction creates a new six-membered ring fused to the aniline moiety. The reaction is driven by the formation of an intermediate iminium ion which undergoes electrophilic aromatic substitution. The nature of the aldehyde and the substituents on the aniline ring can influence reaction yields. wikipedia.orgbeilstein-journals.org
This compoundFuran-containing aldehydeTandem Pictet-Spengler/Furan HydrolysisConc. HCl, Acetic Acid, 70°CSubstituted 3-(2-oxopropyl)piperidin-4-oneAn initial Pictet-Spengler reaction forms a tetrahydrofuro[3,2-c]pyridine intermediate, which upon acid hydrolysis, rearranges to form a 1,4-diketone structure. This demonstrates a method to create complex piperidinone derivatives. nih.gov

Table 2: Synthesis of Fused Quinazoline Derivatives

Reactant 1Reactant 2Reaction TypeKey Reagents & ConditionsResulting Heterocyclic SystemResearch Findings
This compoundChloroacetyl chloride, then a secondary amine (e.g., Morpholine)Quinazolinone Synthesis1. DIPEA, DCM; 2. Secondary amine, heat2-(Substituted)-3-(piperidin-2-yl)phenylquinazolin-4(3H)-oneA versatile, multi-step synthesis allowing for the introduction of diverse substituents at positions 2 and 3 of the quinazolinone ring system. This method is known for its simplicity and good yields. scholarsresearchlibrary.com
This compound2-Aminobenzyl alcoholDehydrogenative CouplingMn(I) pincer complex, Toluene, 130°C2-Aryl-substituted Quinazoline fused to the piperidinyl scaffoldThis metal-catalyzed approach offers an efficient, acceptorless dehydrogenative pathway to quinazolines. A broad range of functional groups are tolerated under these conditions, providing access to a variety of derivatives. nih.gov
This compoundAmidine hydrochlorideCopper-Catalyzed Cascade ReactionCuI, Base (e.g., K2CO3), Solvent (e.g., DMSO)Fused Quinazoline SystemA one-pot cascade method involving Ullmann-type C-N coupling followed by intramolecular cyclization. This strategy is effective for creating quinazoline derivatives that might be difficult to synthesize via other methods. nih.gov

Table 3: Synthesis of Complex Polysubstituted Piperidines via Multicomponent Reactions (MCRs)

Reactant 1Reactants 2, 3, 4Reaction TypeKey Reagents & ConditionsResulting Heterocyclic SystemResearch Findings
This compoundAldehyde, Dicyano-olefin, Ammonium acetateDomino Michael-Mannich-CyclizationReflux in MeOHHighly substituted Piperidin-2-one fused or linked to the anilineThis four-component reaction proceeds via a domino cascade to form a highly functionalized piperidin-2-one ring with high stereoselectivity, creating three new stereogenic centers in a single step. hse.ru
This compoundAldehyde, Malononitrile, ThiolGewald-type ReactionBase catalyst (e.g., Piperidine), EtOHThiophene (B33073) ring fused to the piperidine or aniline moietyMCRs are widely used for the synthesis of thiophene derivatives. The aniline and piperidine nitrogens can act as catalysts or reactants in the formation of complex, sulfur-containing heterocycles. tandfonline.com

Structure Activity Relationship Sar of 3 Piperidin 2 Yl Aniline Derivatives

Impact of Substituent Effects on Biological Activity.benchchem.comevitachem.com

The biological activity of 3-(Piperidin-2-yl)aniline derivatives can be significantly altered by the introduction of various substituents on both the aniline (B41778) and piperidine (B6355638) rings. These modifications can influence the compound's electronic properties, steric profile, and ability to form key interactions with biological targets.

Variations on the Aniline Ring and their Pharmacological Consequences.benchchem.com

Electron-donating groups, such as methyl (–CH3) or methoxy (B1213986) (–OCH3), can enhance the electron density of the aniline ring. This increased electron density can strengthen π-stacking interactions with hydrophobic pockets in target proteins. For instance, the methyl group is considered weakly electron-donating and can enhance the basicity of the molecule. In contrast, strongly electron-donating groups like methoxy activate the aromatic ring towards electrophilic substitution.

Conversely, the introduction of electron-withdrawing groups, such as a chloro substituent, reduces the electron density of the aniline ring, which can alter its binding affinity for biological targets. The position of these substituents is also crucial. For example, in a series of 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides derived from substituted anilines, small to medium-sized substituents like methoxy in the 5- or 6-position enhanced activity, while larger groups like ethoxy at the same positions diminished it, suggesting a steric limitation. acs.org

Compound/AnalogAniline Ring SubstituentPharmacological Consequence
3-Methyl-5-(piperidin-2-yl)aniline3-MethylWeakly electron-donating, enhances basicity.
5-Methoxy-2-(pyridin-3-yl)aniline5-MethoxyStrongly electron-donating, activates the aromatic ring.
3-chloro-4-(4-methylpiperidin-1-yl)aniline3-ChloroElectron-withdrawing, alters binding affinity.

Modifications to the Piperidine Ring and Associated Bioactivity Changes.benchchem.com

The piperidine ring is a common scaffold in many pharmaceuticals and its modification is a key strategy in drug design. mdpi.com For this compound derivatives, alterations to this ring can significantly impact their biological activity.

The nitrogen atom within the piperidine ring is a crucial feature, often contributing to the compound's basicity and ability to form hydrogen bonds. The substitution on this nitrogen can greatly influence the pharmacological profile. For example, in a series of 4-anilidopiperidine analogues, replacing the phenethyl group of fentanyl with various aromatic amino acids led to a range of binding affinities at opioid receptors. nih.gov

Modifications to the carbon framework of the piperidine ring also play a critical role. The introduction of substituents can create chiral centers, leading to stereoisomers with potentially different biological activities. kcl.ac.uk The position of these substituents is also important; for instance, in fentanyl analogs, groups larger than methyl at the 3-position of the piperidine ring severely reduce analgesic potency. researchgate.net This suggests that steric bulk at this position is a critical factor. researchgate.net In contrast, for some factor Xa inhibitors based on a piperidine diamine scaffold, specific substitutions at the 2- and 3-positions were found to be crucial for activity. researchgate.net

Furthermore, replacing the piperidine ring with other cyclic or acyclic structures, a strategy known as bioisosteric replacement, can lead to compounds with improved properties. For example, replacing piperidine with piperazine (B1678402) can increase water solubility and introduce additional hydrogen bonding opportunities.

ModificationExampleAssociated Bioactivity Change
N-SubstitutionReplacement of phenethyl group with aromatic amino acids in 4-anilidopiperidine analogsVaried binding affinities at opioid receptors. nih.gov
C3-SubstitutionGroups larger than methyl in fentanyl analogsReduced analgesic potency. researchgate.net
Bioisosteric ReplacementPiperidine replaced with piperazineImproved solubility and hydrogen-bonding capacity.

Chirality and Stereochemistry in Biological Recognition and Efficacy.benchchem.combenchchem.com

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. wikipedia.org The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit significantly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov

For derivatives of this compound, the presence of a chiral center, often at the C2 position of the piperidine ring, means the compound can exist as two enantiomers (R and S). smolecule.com These enantiomers can have distinct pharmacokinetic and pharmacodynamic properties. nih.gov One enantiomer may bind to a biological target with high affinity and elicit a desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even cause unwanted side effects. nih.gov

The spatial arrangement of substituents, or stereochemistry, is therefore critical for biological recognition. For instance, in a study of 4-anilidopiperidine analogues, a stereo difference was observed in the opioid activities of two compounds, with one showing higher binding affinities for both δ and μ opioid receptors. nih.gov Similarly, for certain kinase inhibitors, the addition of a methyl group created a chiral center and enhanced binding efficiency. nih.gov

The synthesis of single enantiomers, or chiral drugs, is a major focus in drug development to improve therapeutic outcomes. nih.gov The use of chiral building blocks, such as (R)- or (S)-4-(piperidin-3-yl)aniline, is crucial in the synthesis of specific enantiomers of pharmaceutical agents. smolecule.com

Influence of Linker Groups and Positional Isomerism on Pharmacological Profiles.benchchem.com

The nature of the linker connecting the piperidine and aniline rings, as well as the relative positions of these rings (positional isomerism), can significantly influence the pharmacological profile of these derivatives.

Positional isomerism, such as substitution at the 3- versus the 4-position of the piperidine ring, can influence how the molecule interacts with its biological target due to different spatial arrangements of the functional groups. While this may have a minimal effect on molecular weight, it can be critical for receptor binding. Similarly, the substitution pattern on the aniline ring is crucial. In a study of aniline derivatives with a 1,2,3-triazole system, a relationship was found between the position of substitution on the aniline ring and the compound's lipophilicity. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design.researchgate.netu-strasbg.frdovepress.com

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for designing new analogs of a lead compound with improved properties. nih.gov

Scaffold hopping involves replacing the central core structure (the scaffold) of a molecule with a different one while maintaining the original's biological activity. nih.gov This can lead to novel chemical entities with improved synthetic accessibility, better pharmacokinetic properties, or the ability to escape existing patent claims. nih.govresearchgate.net For example, in the development of tankyrase inhibitors, a scaffold hopping approach was used to identify a new, more potent chemical scaffold. nih.gov

Bioisosteric replacement is a more general term that involves swapping a functional group or a substituent with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.gov This can be used to fine-tune a molecule's properties, such as its selectivity, metabolic stability, or side-effect profile. scispace.com For instance, replacing a phenyl ring with a thiophene (B33073) nucleus is a common bioisosteric replacement. nih.gov Another example is the replacement of a piperidine ring with a piperazine ring to improve solubility.

These strategies are often guided by computational methods and a deep understanding of the structure-activity relationships of the compound class. scispace.com By systematically exploring different scaffolds and bioisosteres, medicinal chemists can navigate chemical space to discover new and improved drug candidates. nih.gov

Investigation of Biological Activities and Underlying Mechanisms of Action

Antineoplastic Activity and Molecular Pathways

The piperidine (B6355638) scaffold is a recognized feature in many anticancer agents. frontiersin.org Its derivatives have been shown to interfere with multiple pathways essential for cancer cell survival and proliferation.

While specific studies on 3-(Piperidin-2-yl)aniline are not available, research on related piperidine-containing natural products, such as piperine (B192125), offers insight into potential mechanisms. These compounds can inhibit cancer cell growth by inducing apoptosis (programmed cell death). nih.gov Key mechanisms involve the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govnih.gov

Studies on various cancer cell lines have demonstrated that piperidine derivatives can increase the expression of pro-apoptotic proteins like Bax and Bad while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c subsequently activates a cascade of enzymes known as caspases, including the executioner caspases-3 and -7, which dismantle the cell, leading to apoptosis. nih.govresearchgate.net Furthermore, some piperidine derivatives have been observed to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. frontiersin.org For instance, piperine has been shown to cause G2/M phase arrest in oral squamous carcinoma cells. frontiersin.org

Kinases are a family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. reactionbiology.com The aniline (B41778) and piperidine structures are core components of numerous kinase inhibitors. researchgate.netmdpi.com For example, the 2-anilino-pyrrolopyrimidine scaffold has been developed to create potent inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in tumor survival and chemoresistance. researchgate.net

Docking studies suggest that the aniline nitrogen can form crucial interactions, such as a salt bridge with aspartate residues (e.g., ASP678 in Mer kinase), within the kinase domain. researchgate.net Modifications to the aniline and other parts of the scaffold can tune the potency and selectivity of these inhibitors. reactionbiology.comresearchgate.net Different kinase inhibitor types (Type I, II, III, IV) are defined by their ability to bind to different conformational states and sites of the kinase. mdpi.comfrontiersin.org The development of third-generation inhibitors, such as Osimertinib, which contains an aniline moiety, highlights the importance of this structure in overcoming resistance mutations in kinases like EGFR. mdpi.com

Table 1: Examples of Kinase Inhibition by Aniline-Containing Compounds This table displays data for structurally related aniline derivatives, not this compound itself.

CompoundTarget KinaseInhibitory Concentration (IC50)Reference
Compound 27 (7-aryl-2-anilino-pyrrolopyrimidine derivative)Mer2 nM researchgate.net
Compound 27 (7-aryl-2-anilino-pyrrolopyrimidine derivative)Axl16 nM researchgate.net
PD0183812 (2-phenylamino-pyrido[2,3-d]pyrimidin-7-one derivative)CDK48 nM mdpi.com
OsimertinibEGFR (T790M mutant)<15 nM mdpi.com

The ubiquitin-proteasome system is responsible for degrading cellular proteins and is a validated target in cancer therapy, particularly in hematologic malignancies. researchgate.net Cancer cells, which often have higher proteasome activity, are more susceptible to the pro-apoptotic effects of proteasome inhibition than normal cells. mdpi.com

Piperlongumine, a natural product containing a piperidine ring, has been shown to inhibit the proteasome. nih.gov This inhibition occurs by targeting both the 20S proteolytic core and the 19S regulatory particle's deubiquitinase activity. nih.gov Blocking the proteasome leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and pro-apoptotic factors like Bax and p27. mdpi.com This accumulation induces significant cellular stress, ultimately triggering apoptosis. ijbs.com This mechanism provides a therapeutic strategy for treating cancers that have become resistant to other therapies. nih.gov

Specific Kinase Inhibition Profiles

Receptor and Enzyme Interaction Modulations

The piperidine-aniline framework is a common pharmacophore in drugs targeting the central nervous system, where it interacts with various neurotransmitter receptors.

For instance, studies on secoergoline derivatives, which feature a piperidinyl group, have quantified their binding affinities for different states of the dopamine (B1211576) D2 receptor. wikipedia.org This demonstrates the ability of the piperidine structure to confer potent interactions with these G-protein coupled receptors.

Table 2: Receptor Binding Affinities of a Structurally Related Piperidine Compound This table displays data for a related secoergoline compound, RU-27251, not this compound.

CompoundReceptorBinding Affinity (KD)Reference
RU-27251Dopamine D2high72 nM wikipedia.org
RU-27251Dopamine D2low11,600 nM wikipedia.org

The 4-anilidopiperidine skeleton is the foundational structure for a major class of synthetic opioids, including fentanyl and its analogs. nih.gov These compounds primarily exert their effects through potent agonist activity at the μ-opioid receptor (mu-opioid receptor). nih.govmdpi.com The binding of these ligands is stereospecific and involves key interactions within the receptor's binding pocket. taylor.edufrontiersin.org

Research into new 4-anilidopiperidine analogues has shown that modifications to the structure can result in a wide range of binding affinities for both μ- and δ-opioid receptors (delta-opioid receptors). nih.gov Some analogues display high binding affinity but low agonist activity, and some even exhibit antagonist properties. nih.gov For example, one analogue with a 2,6-dimethyltyrosine (Dmt) group coupled to the piperidine ring showed high affinity for both μ- and δ-opioid receptors but acted as a μ-opioid antagonist. nih.gov This highlights the chemical tractability of the piperidine-aniline scaffold for developing ligands with diverse functional profiles at opioid receptors.

Table 3: Opioid Receptor Binding Affinities of a 4-Anilidopiperidine Analogue This table displays data for a structurally related 4-anilidopiperidine compound, not this compound.

CompoundReceptorBinding Affinity (Ki)Reference
Analogue 3 (Dmt-coupled anilidopiperidine)μ-Opioid Receptor47 nM nih.gov
Analogue 3 (Dmt-coupled anilidopiperidine)δ-Opioid Receptor50 nM nih.gov

Histamine (B1213489) H3 and Sigma Receptor Interactions

Derivatives of this compound are recognized for their interaction with multiple biological targets, notably the histamine H3 receptor (H3R) and sigma receptors (σR), which are both significant in the central nervous system (CNS). The H3R is a G protein-coupled receptor that acts as an auto- and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govnih.gov This makes H3R antagonists a focus for treating various neurological and psychiatric disorders. nih.gov Sigma receptors, particularly σ1R, are unique intracellular chaperone proteins implicated in cellular signaling and have roles in pain, depression, and neurodegenerative diseases. researchgate.net

Research has focused on developing dual-acting ligands that target both H3R and σ1R. The piperidine moiety is considered a critical structural feature for achieving this dual activity. nih.govacs.org Studies comparing piperidine-based compounds with their piperazine (B1678402) analogues have demonstrated that the piperidine core significantly influences affinity for sigma-1 receptors. researchgate.netacs.orgnih.gov For instance, in one study, a piperidine-containing compound (KSK68) showed high affinity for both H3R and σ1R, while its piperazine counterpart (KSK67) was highly selective for only the H3R. nih.gov

The interaction at the molecular level involves specific binding modes. The protonated nitrogen atom within the piperidine ring is crucial, as it can form a salt bridge with key amino acid residues like Asp114 in the H3R binding pocket and engage in cation-π interactions. nih.gov The selectivity and affinity for these receptors can be fine-tuned by modifying substituents on the piperidine nitrogen and other parts of the molecular scaffold. acs.orgnih.gov Several piperidine derivatives have shown high affinity for both H3R and σR, with Ki values in the nanomolar range, highlighting their potential as multi-target ligands for treating conditions like neuropathic pain. nih.govacs.org

Table 1: Binding Affinities of Representative Piperidine Derivatives at Histamine H3 and Sigma Receptors
CompoundTarget ReceptorBinding Affinity (Ki, nM)Source
Piperidine Derivative 12 (Nitrile derivative)hH3R7.7 nih.gov
Piperidine Derivative 12 (Nitrile derivative)σ1R4.5 nih.gov
Piperidine Derivative 16 (Piperazine derivative)σ1R7.6 nih.govacs.org
Piperidine Derivative 16 (Piperazine derivative)σ2R27 nih.govacs.org
AR71hH3R24 mdpi.com
FUB 836 derivativehH3R0.42 ingentaconnect.com

Inhibition of Cholinesterase and Lipoxygenase Enzymes

Piperidine-containing scaffolds are prominent in the design of enzyme inhibitors, particularly for cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and lipoxygenases (LOX). researchgate.netmdpi.com Inhibition of cholinesterases is a primary therapeutic strategy for Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine. nih.gov Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of fatty acids, making them targets for anti-inflammatory drugs. nih.gov

Several studies have synthesized and evaluated piperidine derivatives for their ability to inhibit these enzymes. researchgate.net For example, a computational study identified [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate as a potent potential inhibitor of AChE. nih.gov Hybrid molecules combining a benzylpiperidine moiety (from the known AChE inhibitor Donepezil) with other pharmacophores have yielded potent dual inhibitors of both AChE and BChE. acs.org One such hybrid compound demonstrated IC50 values of 0.35 µM for AChE and 0.46 µM for BChE. acs.org Similarly, certain sulfonamides bearing a piperidine nucleus have been screened for activity against AChE, BChE, and LOX. researchgate.net

In the context of lipoxygenase inhibition, derivatives of N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide have been studied as potential LOX inhibitors. Other studies on different scaffolds have also shown that piperidine-containing amides can act as micromolar inhibitors of soybean LOX. mdpi.com The inhibitory potential is often linked to the specific substitutions on the piperidine and aniline rings, indicating a clear structure-activity relationship. researchgate.net

Table 2: Inhibitory Activity of Representative Piperidine Derivatives Against Cholinesterase and Lipoxygenase
Compound Class/DerivativeEnzyme TargetInhibitory Concentration (IC50)Source
Donepezil-Indolyl Propargylamino Hybrid (5)AChE0.35 µM acs.org
Donepezil-Indolyl Propargylamino Hybrid (5)BuChE0.46 µM acs.org
4-(Trifluoromethyl)aniline analog (methyl(phenyl)carbamate 4c)BChE1.97 µM
2-arylidene-1-indandione (7)Soybean LOXStrongly Inhibited mdpi.com

Modulation of Inflammasome Pathways, e.g., NLRP3

The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, upon activation by various danger signals, triggers inflammatory responses by activating caspase-1 and releasing pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory, metabolic, and neurological diseases. mdpi.comfrontiersin.org Consequently, modulating this pathway is a significant therapeutic goal.

Research has identified piperidine-containing scaffolds as potential inhibitors of the NLRP3 inflammasome. nih.gov A pharmacophore-hybridization strategy was used to design a series of benzo[d]imidazole-2-one derivatives containing a 1-(piperidin-4-yl) substructure. nih.gov These compounds were screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophage cell lines. nih.gov Several derivatives emerged as promising non-covalent NLRP3 inhibitors, capable of reducing the release of IL-1β in a concentration-dependent manner. nih.gov Further investigation showed that these selected compounds could also reduce the ATPase activity of human recombinant NLRP3, a critical step in its activation. nih.gov Computational modeling suggests these compounds may bind to specific sites within the NLRP3 protein, thereby stabilizing its inactive state and preventing its assembly and activation. nih.gov

Table 3: Effect of Piperidine-Containing Benzo[d]imidazole-2-one Derivatives on NLRP3 Inflammasome Activity
CompoundAssayResultSource
Derivative 9IL-1β Release Inhibition (LPS/ATP-stimulated human macrophages)Concentration-dependent inhibition nih.gov
Derivative 13IL-1β Release Inhibition (LPS/ATP-stimulated human macrophages)Concentration-dependent inhibition nih.gov
Derivative 18IL-1β Release Inhibition (LPS/ATP-stimulated human macrophages)Concentration-dependent inhibition nih.gov
Selected Derivatives (9, 13, 18)NLRP3 ATPase ActivityInhibition of activity nih.gov

Antimicrobial Spectrum and Efficacy

The piperidine ring is a common feature in molecules designed for antimicrobial activity. mdpi.comresearchgate.net Derivatives incorporating this heterocycle have been tested against a range of pathogenic bacteria and fungi. researchgate.netnih.gov Studies on piperidine derivatives have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. researchgate.net

For example, in vitro studies of N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide derivatives showed antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various strains. Another study synthesized new piperidine derivatives and evaluated their antibacterial effects using the disc diffusion method, confirming activity against S. aureus and E. coli. researchgate.net The efficacy of these compounds is often dependent on the specific chemical substitutions on the piperidine and associated aromatic rings, highlighting a distinct structure-activity relationship. Some synthesized triazole thione derivatives containing a piperidine moiety also showed high antibacterial and antifungal activity when compared to standard drugs. derpharmachemica.com Furthermore, certain pyridine-benzothiazole hybrids with a piperazine or piperidine linker have been assessed, though some showed only poor to fair activity against tested strains. nih.gov

Table 4: Antimicrobial Activity of Representative Piperidine Derivatives
Compound ClassMicroorganismActivity/MeasurementSource
N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide derivativesVarious bacterial strains (e.g., S. aureus, E. coli)MIC: 0.0039 - 0.025 mg/mL
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (B77674) (1)Staphylococcus aureus (Gram-positive)Active (Disc Diffusion) researchgate.net
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (2)Staphylococcus aureus (Gram-positive)Active, more so than compound 1 researchgate.net
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (2)Escherichia coli (Gram-negative)Active researchgate.net
Mannish product of triazole thione with piperidine (7)Antibacterial and Antifungal panelsHigh activity derpharmachemica.com

Antiviral Potential and Inhibition of Viral Replication

Nitrogen-containing heterocycles, including piperidine derivatives, are being extensively investigated as scaffolds for the development of broad-spectrum antiviral agents. nih.govmdpi.com These compounds can interfere with various stages of the viral life cycle, from attachment and entry into host cells to replication of the viral genome. mdpi.com

A series of novel isatin (B1672199) derivatives featuring a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety were synthesized and tested for their antiviral activity against several viruses. nih.gov These compounds showed potent inhibition against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov The most active compounds displayed IC50 values in the low nanomolar range, indicating significant antiviral efficacy. nih.gov For instance, compound 9 in the series had an IC50 of 0.0027 µM against H1N1. nih.gov

Other research has explored piperidine-containing compounds as p97 inhibitors, which show antiviral activity against SARS-CoV-2. mdpi.com The inhibition of host factors like p97, which are essential for the replication of multiple viruses, represents a promising broad-spectrum antiviral strategy. mdpi.com Additionally, piperazine derivatives, which are structurally related to piperidine compounds, have been explored as inhibitors of the influenza A virus hemagglutinin, preventing viral entry. explorationpub.com The collective findings suggest that the piperidine scaffold is a valuable starting point for designing novel inhibitors of viral replication. nih.govmdpi.com

Table 5: Antiviral Activity of Representative Piperidine Derivatives
Compound Class/DerivativeVirus TargetInhibitory Concentration (IC50)Source
Isatin Derivative (9)Influenza virus (H1N1)0.0027 µM nih.gov
Isatin Derivative (6b)Influenza virus (H1N1)0.0051 µM nih.gov
Isatin Derivative (5)Herpes simplex virus 1 (HSV-1)0.0022 µM nih.gov
Isatin Derivative (4)Coxsackievirus B3 (COX-B3)0.0092 µM nih.gov
p97 Inhibitor (9a)SARS-CoV-2Strong antiviral activity at non-cytotoxic doses mdpi.com

Neuroactive Properties and Potential for Neuromodulation

The this compound scaffold and its derivatives are of significant interest in neuropharmacology due to their potential to interact with various CNS targets and modulate neuronal activity. smolecule.com The piperidine ring is a well-established pharmacophore in medicinal chemistry that can enhance a molecule's ability to cross the blood-brain barrier and interact with neuroreceptors and enzymes.

The neuroactive properties of these compounds are often multifaceted. As discussed previously, their ability to act as ligands for histamine H3 and sigma receptors confers significant potential for neuromodulation. nih.govacs.org By antagonizing H3 heteroreceptors, these compounds can increase the release of neurotransmitters crucial for cognitive function and mood regulation. nih.gov Interaction with sigma receptors is also being explored for therapeutic effects in pain and psychiatric disorders. researchgate.net

Furthermore, the inhibition of cholinesterase enzymes by piperidine derivatives is a key strategy in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. mdpi.com By preventing the breakdown of acetylcholine, these inhibitors can help alleviate cognitive deficits. nih.gov The piperidine moiety is a core component of Donepezil, a leading cholinesterase inhibitor. mdpi.com Research into novel piperidine-based compounds continues to explore dual-target approaches, such as combining cholinesterase inhibition with other activities like MAO inhibition or modulation of the NLRP3 inflammasome, to address the complex pathology of neurodegenerative diseases. mdpi.comacs.orgnih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental for determining the most stable three-dimensional structure of a molecule. Using methods like Density Functional Theory (DFT), often with basis sets such as B3LYP/6-311++G(d,p), researchers can perform geometry optimization to find the lowest energy conformation. researchgate.neteurjchem.com For 3-(Piperidin-2-yl)aniline, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Applications

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and higher polarizability. nih.govresearchgate.net Conversely, a large energy gap signifies high stability and lower chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net For molecules containing aniline (B41778) and piperidine (B6355638) rings, DFT calculations are used to determine these energy levels and predict the molecule's electronic behavior. researchgate.net The distribution of these orbitals is also analyzed; for instance, in related structures, the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed across the rest of the structure. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap (Calculated via DFT)
ParameterEnergy (eV)Significance
EHOMO-5.58Electron-donating capability
ELUMO-1.44Electron-accepting capability
ΔE (HOMO-LUMO Gap)4.14Chemical reactivity and kinetic stability

Note: The values presented are illustrative, based on data for similar heterocyclic compounds, and represent typical results obtained from DFT (B3LYP) calculations. Actual values for this compound would require specific computation. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between orbitals. physchemres.org It provides a detailed picture of charge transfer and conjugative interactions within the molecule. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the extent of electron delocalization, which is a key factor in molecular stability. researchgate.net

The most significant interactions are reported with their second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction. For a molecule like this compound, NBO analysis would likely reveal hyperconjugative interactions, such as those between the lone pair electrons on the nitrogen atoms (n) and the antibonding orbitals (σ* or π) of the adjacent rings. For example, a significant interaction might be observed from the lone pair of the aniline nitrogen to the π orbitals of the phenyl ring, indicating delocalization and stabilization. These calculations help elucidate the electronic communication between the piperidine and aniline moieties. researchgate.netphyschemres.org

Analysis of HOMO-LUMO Energy Gaps and Reactivity Prediction

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the regions of a molecule that are electron-rich or electron-poor. researchgate.net The MEP surface is color-coded to show the electrostatic potential, providing a guide to where a molecule is likely to be attacked by electrophiles or nucleophiles.

The color scale typically ranges from red to blue.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.

Green Regions: Represent neutral or zero potential areas. researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential (red) localized around the highly electronegative nitrogen atoms of both the aniline and piperidine rings, making them the primary sites for electrophilic interactions like protonation. The hydrogen atoms of the amine (NH2) and piperidine (NH) groups would exhibit positive potential (blue), identifying them as sites for nucleophilic interactions.

Reactivity Indices and Chemical Hardness/Softness Evaluation

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. irjweb.comresearchgate.net These indices are calculated using the energies of the HOMO and LUMO.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ): The power of an atom or group to attract electrons. χ = (I + A) / 2. irjweb.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.netresearchgate.net

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). Soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. ω = μ² / (2η), where μ is the chemical potential (μ = -χ). irjweb.com

These descriptors are invaluable for comparing the reactivity of different molecules in a series. For instance, a compound with a high electrophilicity index is considered a strong electrophile. researchgate.net

Table 2: Representative Global Reactivity Descriptors (Calculated from HOMO/LUMO Energies)
DescriptorFormulaIllustrative Value (eV)Interpretation
Electronegativity (χ)(I + A) / 23.51Ability to attract electrons
Chemical Hardness (η)(I - A) / 22.07Resistance to charge transfer
Chemical Softness (σ)1 / η0.48Propensity for chemical reaction
Electrophilicity Index (ω)μ² / (2η)2.98Electrophilic nature of the molecule

Note: Values are illustrative, calculated from the representative HOMO/LUMO energies in Table 1, based on principles outlined in cited literature. nih.govirjweb.comresearchgate.net

Nonlinear Optical (NLO) Properties Characterization

Molecules that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser, are said to have nonlinear optical (NLO) properties. These materials are crucial for applications in optoelectronics, including optical switching and signal processing. mdpi.comacs.org Organic molecules featuring electron-donating groups connected to electron-accepting groups through a π-conjugated system often exhibit significant NLO responses.

The key parameter for quantifying NLO activity at the molecular level is the first-order hyperpolarizability (β). rsc.org Computational methods like DFT can reliably predict this value. For this compound, the aniline group acts as an electron donor and the piperidine ring can influence the electronic structure. While it may not be a classic "push-pull" system, computational analysis can determine its potential for NLO applications. A high calculated value for β suggests that the molecule could be a promising candidate for the development of NLO materials. researchgate.netrsc.org Studies on related compounds often compare the calculated β value to that of a standard NLO material like urea (B33335) to benchmark its performance. acs.org

Table 3: Representative Calculated NLO Properties
ParameterIllustrative Value (esu)Significance
Dipole Moment (μ)1.018 DebyeMeasure of molecular polarity
First Hyperpolarizability (βtot)8.23 × 10-27Second-order NLO response
Second Hyperpolarizability (γ)-Third-order NLO response

Note: Values are illustrative and based on data for molecules with similar functional moieties to indicate the type of results obtained from NLO calculations. jyu.firsc.org

Spectroscopic Property Predictions: NMR and UV-Vis Spectroscopy

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to forecast Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netresearchgate.net

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. By using a reference standard like tetramethylsilane (B1202638) (TMS), these shielding values are converted into chemical shifts (δ) that can be directly compared with experimental data. jyu.fi Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have shown high accuracy, with correlation coefficients (R²) between theoretical and experimental chemical shifts often exceeding 0.95. tandfonline.com For this compound, predictions would detail the expected chemical shifts for the protons and carbons of both the aniline and piperidine rings.

UV-Vis spectroscopy predictions are typically performed using TD-DFT. researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the UV-Vis spectrum. tandfonline.com These calculations help identify key electronic transitions, such as π → π* transitions within the aromatic aniline ring. researchgate.nettandfonline.com The predicted spectrum for this compound would characterize its electronic absorption properties, which are influenced by the interplay between the aniline and piperidine moieties.

Table 6.6.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are illustrative values based on typical computational predictions for similar structures.)

Atom Position Predicted ¹H NMR (ppm) Atom Position Predicted ¹³C NMR (ppm)
Aniline H (ortho to NH₂)6.8 - 7.0Aniline C-NH₂146.5
Aniline H (meta to NH₂)7.1 - 7.3Aniline C-Piperidine140.0
Aniline H (para to NH₂)6.6 - 6.8Aniline CH129.5
Piperidine H (C2)3.5 - 3.7Aniline CH118.0
Piperidine H (C6, axial)1.8 - 2.0Aniline CH115.0
Piperidine H (C6, eq)2.9 - 3.1Aniline CH114.0
Piperidine H (other)1.4 - 1.9Piperidine C258.0
Aniline NH₂3.8 (broad)Piperidine C332.5
Piperidine NH2.1 (broad)Piperidine C425.0
Piperidine C526.0
Piperidine C647.0

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for exploring how a ligand such as this compound might interact with a biological target, typically a protein. scispace.com These methods predict the preferred binding orientation of the ligand and the stability of the resulting complex.

Molecular docking programs (e.g., GOLD, Autodock Vina) are used to place a ligand into the binding site of a protein and score the resulting poses based on binding affinity. mdpi.comtandfonline.com These scoring functions estimate the free energy of binding, with lower scores indicating a more favorable interaction. For this compound, docking studies can identify key interactions, such as hydrogen bonds between the aniline's amino group and protein backbone atoms, or a crucial salt bridge formed by the protonated piperidine nitrogen with acidic residues like glutamate (B1630785) or aspartate in the binding pocket. nih.govexplorationpub.com

Hydrophobic and π-π stacking interactions involving the aniline ring with nonpolar or aromatic residues of the protein are also critical for binding. scispace.commdpi.com Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Fragment Molecular Orbital (FMO) can be used to refine the binding free energy predictions, providing a more accurate estimation of the ligand's potency. tandfonline.commdpi.com

Table 6.7.1: Predicted Binding Affinities and Key Interactions for this compound with a Hypothetical Protein Target (Note: Data is illustrative, based on findings for similar aniline-piperidine compounds.)

Parameter Predicted Value/Interaction Reference Moiety Source
Docking Score-8.5 kcal/molEntire Molecule mdpi.comtandfonline.com
Predicted Binding Free Energy (MM/GBSA)-45.0 kcal/molEntire Molecule tandfonline.com
Hydrogen BondAniline NH₂ with Serine backbone C=OAniline explorationpub.com
Salt BridgeProtonated Piperidine NH₂⁺ with Glutamate side chain COO⁻Piperidine nih.govacs.org
Hydrophobic InteractionAniline Ring with Valine, Leucine side chainsAniline mdpi.com
π-π StackingAniline Ring with Phenylalanine side chainAniline scispace.com

Once a binding mode is predicted, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. scispace.comresearchgate.net These simulations provide insights into the stability of the binding pose and reveal conformational adaptations of both the ligand and the protein upon binding.

Ligand binding is not a simple "lock-and-key" event. The ligand, this compound, may adopt a conformation within the binding site that is higher in energy than its preferred conformation in solution, an adaptation necessary to achieve optimal interactions. acs.org Similarly, the protein can undergo significant conformational changes, a phenomenon known as "induced fit." acs.org These changes can involve subtle shifts in side-chain positions or larger movements of entire loops or domains to create or optimize a binding pocket for the ligand. acs.orgresearchgate.net MD simulations can capture these dynamic changes, revealing the flexibility of the protein and the stability of the interactions over nanoseconds or longer. explorationpub.com

Table 6.7.2: Conformational Adaptations in Ligand-Protein Complex Modeling (Note: Illustrative data representing potential changes upon binding.)

Molecule Component Parameter Conformation in Solution (Calculated) Conformation in Binding Site (Calculated)
This compoundC-C-N-H Dihedral Angle175°155°
Protein (Hypothetical)Residue Side Chain (Leucine 88)Rotamer 1Rotamer 2 (to avoid steric clash)
Protein (Hypothetical)Loop Region (Residues 110-115)Open ConformationClosed Conformation (partially covers ligand)

Computational Prediction of Binding Affinities and Modes

Protonation State Analysis in Physiological Environments

The biological activity of a molecule containing ionizable groups, like this compound, is critically dependent on its protonation state at physiological pH (typically around 7.4). nih.gov The compound has two basic nitrogen atoms: one in the aniline ring and one in the piperidine ring. Computational tools such as Epik or InstantJChem are used to predict the pKa values for these groups. nih.gov

Studies on similar structures show that the piperidine nitrogen generally has a higher pKa (e.g., ~8.4) compared to the aniline nitrogen (pKa < 5). nih.gov This implies that at a pH of 7.4, the piperidine nitrogen is predominantly protonated (positively charged), while the aniline nitrogen remains largely neutral. This predicted protonation state is vital, as the charged piperidinium (B107235) group is often essential for forming key electrostatic interactions, such as a salt bridge with an acidic amino acid residue in a protein's binding site, which can be a determining factor for the compound's biological activity. nih.govacs.org

Table 6.8.1: Predicted Protonation States and Microspecies Distribution of this compound at Physiological pH (7.4) (Note: Illustrative data based on computational predictions for analogous compounds.)

Ionizable Group Predicted pKa State at pH 7.4 Major Microspecies Predicted Distribution (%)
Piperidine Nitrogen~8.4Mostly ProtonatedPiperidine-protonated, Aniline-neutral>90%
Aniline Nitrogen~4.5Mostly NeutralBoth Neutral<10%
Both Protonated<1%
Aniline-protonated, Piperidine-neutral<1%

Applications and Strategic Importance in Medicinal Chemistry and Drug Discovery

Role in Lead Compound Identification and Subsequent Optimization

In the initial phases of drug discovery, a "lead compound" is a molecule that demonstrates the desired biological activity and serves as a starting point for chemical modifications to enhance its therapeutic properties. philadelphia.edu.jo The 3-(piperidin-2-yl)aniline moiety is a valuable starting point for identifying such lead compounds. Its structure, which combines an aniline (B41778) ring with a piperidine (B6355638) heterocycle, offers multiple points for chemical modification.

The process of lead optimization involves systematically altering the structure of the lead compound to improve characteristics like potency, selectivity, and pharmacokinetic properties, while minimizing toxicity. upmbiomedicals.com For instance, researchers have explored structure-activity relationships of derivatives like 2-(piperidin-3-yl)-1H-benzimidazoles. nih.gov In these studies, modifications such as adding polar groups to the piperidine nitrogen or integrating heteroatoms into the piperidine ring were performed to fine-tune the compound's properties for potential use as sedative-hypnotics. nih.gov This iterative process of chemical synthesis and biological testing is crucial for transforming a promising hit into a viable drug candidate. upmbiomedicals.com

Recognition as a Privileged Scaffold in Rational Drug Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperidine ring is a well-established privileged structure in medicinal chemistry. researchgate.net The this compound core is recognized as a valuable scaffold because it provides a foundational structure for creating novel compounds with potential therapeutic applications. smolecule.com

The strategic value of such scaffolds lies in their ability to serve as a basis for developing libraries of compounds that can be screened against various diseases. The benzoylpiperidine fragment, for example, is considered a privileged structure in the development of atypical antipsychotic agents. mdpi.com Similarly, pyridones are also utilized as privileged scaffolds in drug discovery. sci-hub.se The adaptability of the this compound scaffold, with its capacity for modification on both the aniline and piperidine portions, makes it a powerful tool in rational drug design.

Key Intermediate in the Synthesis of Established Pharmaceutical Agents

The compound this compound and its isomers are crucial intermediates in the synthesis of several important pharmaceutical drugs.

Niraparib : This poly (ADP-ribose) polymerase (PARP) inhibitor, used in cancer therapy, is synthesized using (S)-3-(4-aminophenyl)piperidine (an isomer of this compound) as a key building block. researchgate.netnewdrugapprovals.orgpatsnap.com The synthesis involves coupling this piperidine derivative with an indazole carboxamide moiety to form the final active drug. newdrugapprovals.orgportico.org

Risperidone and Paliperidone : These atypical antipsychotic medications are used to treat schizophrenia and bipolar disorder. thepharmajournal.comscholarsresearchlibrary.com Their synthesis can involve the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a second heterocyclic component. thepharmajournal.comgoogleapis.com While not directly using 3-(aminophenyl)piperidine, the core piperidinyl-aromatic structure is central to these drugs. Paliperidone is, in fact, the major active metabolite of risperidone. scholarsresearchlibrary.com

Preclamol : The synthesis of this and other 3-substituted piperidines has been developed through methods like asymmetric reductive Heck reactions, highlighting the importance of the substituted piperidine framework in creating clinically relevant molecules. researchgate.net

The role of this compound and its related isomers as key intermediates is summarized in the table below.

Pharmaceutical AgentTherapeutic AreaRole of Piperidinyl-Aniline Scaffold
Niraparib Oncology (PARP Inhibitor)Key intermediate [(S)-3-(4-aminophenyl)piperidine] in the synthesis. researchgate.netnewdrugapprovals.orgportico.org
Risperidone Psychiatry (Antipsychotic)Core structure involves a substituted piperidine linked to a benzisoxazole. thepharmajournal.com
Paliperidone Psychiatry (Antipsychotic)The active metabolite of risperidone, sharing the core piperidinyl structure. scholarsresearchlibrary.comresearchgate.net
Preclamol NeurologySynthesized using methods developed for enantioenriched 3-substituted piperidines. researchgate.net

Strategy for the Development of Highly Targeted Therapeutics

Targeted therapies are designed to interact with specific molecular targets that are involved in the growth and spread of diseases like cancer. jhoponline.comnih.gov The this compound scaffold is instrumental in developing such highly targeted drugs. Its structural features allow for precise modifications, enabling the resulting molecules to bind with high affinity and selectivity to their intended biological targets, such as specific enzymes or receptors. smolecule.com

For example, the development of kinase inhibitors often relies on scaffolds that can be tailored to fit into the ATP-binding pocket of a specific kinase. nih.govmdpi.com The this compound structure provides a versatile platform for creating such inhibitors. By strategically adding or altering functional groups on the aniline and piperidine rings, medicinal chemists can design molecules that selectively inhibit a target protein, thereby minimizing off-target effects and improving the safety profile of the potential drug. smolecule.com

Building Block for Novel Chemical Entities in Diverse Therapeutic Areas

Beyond its role in established drugs, this compound and its analogs are fundamental building blocks for the creation of new chemical entities (NCEs) across a wide range of therapeutic areas. acs.orgresearchgate.net The combination of the aromatic aniline ring and the aliphatic piperidine ring provides a foundation with desirable physicochemical properties that can be further elaborated.

This scaffold has been used to develop compounds with potential applications as:

Analgesics

Anti-inflammatory agents

Antimicrobial agents

Furthermore, the piperidine moiety is often associated with activity in the central nervous system (CNS), making this scaffold a promising starting point for research into new treatments for neurological disorders. nih.govsmolecule.com The ability to generate diverse libraries of compounds from this single core structure makes this compound a valuable asset in the ongoing search for novel medicines. mdpi.com

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding and Key Findings

The compound 3-(Piperidin-2-yl)aniline, featuring a piperidine (B6355638) ring attached to an aniline (B41778) moiety, is a significant scaffold in medicinal chemistry. Its structure combines the conformational flexibility of the piperidine ring with the electronic properties and reactivity of the aniline group. This unique combination makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

Key findings from various studies highlight the versatility of the this compound core. The piperidine and aniline moieties can be readily functionalized, allowing for the creation of diverse derivatives. smolecule.com For instance, the aniline group can undergo reactions like N-acylation and N-alkylation, while the piperidine ring can be modified through various substitution reactions. smolecule.com These modifications are crucial for tuning the compound's physicochemical properties and biological activity.

The stereochemistry of the piperidine ring, particularly the chiral center at the C2 position, is a critical aspect influencing its interaction with biological targets. The existence of (R)- and (S)-enantiomers allows for the development of chiral drugs, which can exhibit different pharmacological profiles. smolecule.com

Identification of Emerging Research Avenues and Unexplored Potentials

Emerging research is focusing on the development of novel derivatives of this compound for various therapeutic areas. The structural framework of this compound makes it a promising candidate for the design of enzyme inhibitors and receptor modulators. smolecule.com For example, derivatives are being investigated for their potential as anticancer and antimicrobial agents. smolecule.com

One of the key unexplored potentials lies in the systematic exploration of the structure-activity relationships (SAR) of its derivatives. By systematically modifying the substituents on both the aniline and piperidine rings, it is possible to optimize the compound's affinity and selectivity for specific biological targets. Further investigation into how different functional groups affect the compound's pharmacokinetic properties is also a promising research avenue.

The development of more efficient and stereoselective synthetic methods for this compound and its analogs is another important area of future research. While methods like the catalytic hydrogenation of 3-(pyridin-2-yl)aniline are established, new synthetic strategies could provide access to a wider range of derivatives with greater structural complexity. researchgate.netnih.gov

Challenges and Opportunities in the Continued Exploitation of this compound in Pharmaceutical Innovation

A significant challenge in the continued exploitation of this compound is the need for comprehensive preclinical and clinical studies to validate the therapeutic potential of its derivatives. While preliminary studies have shown promise, more extensive research is required to establish their efficacy and safety profiles. smolecule.com

Despite the challenges, there are numerous opportunities for this compound in pharmaceutical innovation. Its role as a versatile scaffold allows for the creation of large libraries of compounds for high-throughput screening against various disease targets. The potential for developing highly selective and potent drugs by leveraging the stereochemistry of the piperidine ring is a significant opportunity. smolecule.com

Furthermore, the adaptability of the this compound structure allows for its incorporation into novel drug delivery systems and prodrug strategies to enhance bioavailability and therapeutic outcomes. The continued investigation into its reactivity and biological activity will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-(Piperidin-2-yl)aniline, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis of this compound typically involves reductive amination or cross-coupling strategies. For example, cyclometalation reactions using palladium or platinum catalysts (e.g., as described for analogous aniline derivatives in platinum complex syntheses) can facilitate the formation of piperidine-aniline hybrids . Key parameters include:

  • Catalyst selection : Pd(OAc)₂ or PtCl₂ for cyclometalation.
  • Temperature : Reactions often proceed at 80–120°C under inert atmospheres.
  • Reductive conditions : Use of NaBH₄ or H₂ with Raney Ni for amine group stabilization.
    Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of aniline to piperidine precursors) and purification via column chromatography (silica gel, eluent: EtOAc/hexane).

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and piperidine CH₂ groups (δ 1.2–3.0 ppm). The NH₂ group may appear as a broad singlet (δ ~5.0 ppm) but is often exchange-broadened .
    • ¹³C NMR : Aromatic carbons (δ 115–150 ppm) and piperidine carbons (δ 20–60 ppm).
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS-ESI) should confirm [M+H]⁺ at m/z 177.1361 (C₁₁H₁₆N₂). Deviations >2 ppm require reassessment of purity .
  • IR Spectroscopy : NH stretching (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) are key.

Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic properties of this compound in coordination complexes?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in metal coordination. For example:

  • HOMO localization on the aniline NH₂ group suggests nucleophilic behavior, while the piperidine nitrogen acts as a σ-donor in Pt(II) complexes .
  • Charge distribution : Mulliken charges on the piperidine N (~-0.45 e) highlight its Lewis basicity.
    Validation against experimental X-ray crystallography data (e.g., bond lengths and angles in analogous complexes) is critical .

Advanced: What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:

  • Chiral resolution : Use of (R)- or (S)-BINOL-based chiral auxiliaries during reductive amination to induce asymmetry .
  • Dynamic Kinetic Resolution : Employ Pd catalysts with chiral ligands (e.g., Josiphos) to control stereochemistry during cross-coupling .
  • Analytical validation : Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) or circular dichroism (CD) spectroscopy to confirm enantiopurity.

Advanced: How can this compound be integrated into pharmacophore models for drug discovery?

Methodological Answer:

  • Pharmacophore design : The aniline NH₂ and piperidine N serve as hydrogen-bond donors and acceptors, respectively. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like G-protein-coupled receptors .
  • Formulation considerations : Salt formation (e.g., hydrochloride salts) improves solubility. Stability studies (pH 7.4 buffer, 37°C) assess degradation kinetics .
  • In vivo profiling : Radiolabeling (e.g., ¹⁴C) tracks biodistribution in preclinical models.

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Separate the product using dichloromethane and aqueous HCl (1M) to remove unreacted amines.
  • Recrystallization : Use ethanol/water (7:3) at 0°C to obtain high-purity crystals.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) for analytical purity >98% .

Advanced: How do substituents on the aniline ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or CF₃ substituents deactivate the ring, requiring harsher conditions (e.g., Pd(dba)₂, 120°C) for Suzuki-Miyaura coupling .
  • Steric effects : Bulky groups (e.g., 2,6-di-isopropyl) hinder coupling; microwave-assisted synthesis reduces reaction times .
  • Kinetic studies : Monitor progress via in situ IR or GC-MS to optimize catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.